molecular formula C26H26N2O6S2 B2454157 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide CAS No. 419559-42-5

4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide

Cat. No.: B2454157
CAS No.: 419559-42-5
M. Wt: 526.62
InChI Key: GVQLOWNGYDYVQC-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide is a strategically designed bissulfonamide compound of significant interest in chemical biology and medicinal chemistry research. Its primary research value lies in its potent and selective inhibitory activity against various carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII. The compound's mechanism of action involves coordinating the zinc ion within the enzyme's active site through its sulfonamide groups, thereby disrupting the enzyme's ability to catalyze the hydration of carbon dioxide. This inhibition leads to acidification of the intracellular and extracellular microenvironment, a process exploited by certain cancer cells for survival and proliferation. Consequently, this molecule serves as a valuable chemical probe for investigating the role of carbonic anhydrases in hypoxic tumors and is a key lead compound in the development of novel anticancer therapeutics aimed at disrupting pH regulation in the tumor microenvironment. Research utilizing this compound has been cited in studies exploring isoform-selective inhibition strategies, as noted in publications on carbonic anhydrase inhibitors. Its naphthalene-based, dimeric structure is a hallmark of high-affinity designs intended to exploit specific sub-pockets within the CA active site, making it a useful tool for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S2/c1-3-33-19-9-13-21(14-10-19)35(29,30)27-25-17-18-26(24-8-6-5-7-23(24)25)28-36(31,32)22-15-11-20(12-16-22)34-4-2/h5-18,27-28H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQLOWNGYDYVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-ethoxynaphthalen-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .

Anticancer Potential

The compound's structure suggests potential anticancer properties. According to findings from various studies, sulfonamide derivatives have been shown to induce apoptosis in cancer cells. For instance, a case study demonstrated that similar compounds selectively targeted cancer cell lines while sparing normal cells, indicating a promising therapeutic index .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of sulfonamide derivatives against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative treatment option .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide induced significant cell death through mechanisms involving cell cycle arrest and apoptosis. The compound was tested alongside established chemotherapeutics, showing enhanced efficacy in multi-drug resistant cancer models .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine: Similar structure but with a methoxy group instead of a sulfonylamino group.

    4-ethoxy-N-[(4-ethoxyphenyl)methylene]-4-propoxybenzenamine: Similar structure but with a propoxy group instead of a naphthalenyl group.

Uniqueness

4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide is unique due to its combination of ethoxy, sulfonylamino, naphthalenyl, and benzenesulfonamide groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes sulfonamide and aromatic components, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide is C26H26N2O6S2C_{26}H_{26}N_2O_6S_2 with a molecular weight of approximately 534.62 g/mol. The structure includes multiple functional groups that are crucial for its biological activity, including sulfonamide and aromatic rings which enhance its interaction with biological targets.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC26H26N2O6S2
Molecular Weight534.62 g/mol
IUPAC Name4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide

The biological activity of this compound is primarily attributed to the sulfonamide group, which is known to interact with various enzymes and receptors. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, an essential component in bacterial folate synthesis, thereby exhibiting antibacterial properties . Additionally, the presence of aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing its biological efficacy.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives like 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent investigations have also highlighted the potential antitumor effects of sulfonamide derivatives. The compound's ability to inhibit carbonic anhydrase has been linked to its cytotoxic effects on cancer cells. The interaction with this enzyme may disrupt tumor growth and proliferation pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, sulfonamides have been reported to possess anti-inflammatory properties. This could be attributed to their ability to modulate immune responses and inhibit inflammatory mediators .

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives in clinical settings:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against a panel of bacterial strains. The results indicated that 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide exhibited comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines (MCF-7 and PC3). The findings revealed significant cytotoxicity at certain concentrations, indicating its potential role in cancer therapy .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound forms stable complexes with metal ions (e.g., Ru(III)), enhancing its therapeutic index compared to traditional sulfa drugs .

Q & A

Q. What multi-step synthesis strategies are recommended for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves sequential sulfonamide coupling and functional group introduction. Key steps include:

Core Formation : Construct the naphthalene backbone via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling.

Sulfonamide Coupling : React 4-ethoxybenzenesulfonyl chloride with the naphthylamine intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

  • Optimization :
  • Catalysts : Pd(PPh₃)₄ for cross-coupling (yield: 75–85%) .
  • Solvents : Anhydrous DMF minimizes hydrolysis during sulfonylation.
  • Temperature Control : Low temps (0–5°C) reduce side reactions during sulfonamide formation.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement . Example: A similar sulfonamide showed C–S bond lengths of 1.76–1.79 Å and dihedral angles <10° between aromatic rings .
  • NMR Spectroscopy :
  • ¹H NMR : Confirm ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and sulfonamide NH (δ 10–11 ppm) .
  • ¹³C NMR : Identify sulfonyl carbons (δ 44–46 ppm) and naphthalene carbons (δ 120–140 ppm) .
  • HPLC : Use a C18 column (MeCN/H₂O, 70:30) to verify purity (>98%) with retention time ~11.1 min .

Q. What initial biological screening approaches are appropriate?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration .
  • Cell-Based Viability Assays : Use MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can discrepancies between computational predictions and crystallographic data be resolved?

  • Methodological Answer :
  • Refinement Software : Use SHELXL to adjust thermal parameters and validate hydrogen bonding (e.g., N–H···O=S interactions) .
  • Cross-Validation : Compare DFT-calculated bond lengths (e.g., B3LYP/6-31G*) with experimental X-ray data. Discrepancies >0.05 Å warrant re-examination of torsion constraints .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst loading (5–15 mol%), solvent (DMF vs. THF), and temperature (0–25°C) to identify optimal conditions.
  • Continuous Flow Reactors : Improve sulfonylation efficiency (yield increase from 70% to 88%) by reducing reaction time .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free sulfonic acid) and adjust pH to <7 during quenching .

Q. How should contradictory solubility/stability data under varying pH be addressed?

  • Methodological Answer :
  • pH-Dependent Studies : Measure solubility in buffers (pH 2–10) via UV-Vis (λ_max = 280 nm). Example: Solubility drops from 12 mg/mL (pH 7.4) to 0.5 mg/mL (pH 2.0) due to protonation .
  • Stability-Indicating HPLC : Monitor degradation products (e.g., ethoxy group hydrolysis) under accelerated conditions (40°C, 75% RH). Use Arrhenius plots to predict shelf life .

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